1-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the pyrazinone family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrazinone core
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrazinone core.
Attachment of the fluorophenyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with research focusing on its effects on various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: The compound’s properties are explored for potential use in industrial processes and product development.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-[(3-chlorophenyl)methylsulfanyl]pyrazin-2-one: This compound has a methoxy group instead of an ethoxy group and a chlorophenyl group instead of a fluorophenyl group.
1-(4-Ethoxyphenyl)-3-[(3-bromophenyl)methylsulfanyl]pyrazin-2-one: This compound has a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-24-17-8-6-16(7-9-17)22-11-10-21-18(19(22)23)25-13-14-4-3-5-15(20)12-14/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTNXJPLYQQMNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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